Cysteamine hydrochloride Cysteamine hydrochloride Cysteamine hydrochloride is an alkanethiol.
A mercaptoethylamine compound that is endogenously derived from the COENZYME A degradative pathway. The fact that cysteamine is readily transported into LYSOSOMES where it reacts with CYSTINE to form cysteine-cysteamine disulfide and CYSTEINE has led to its use in CYSTINE DEPLETING AGENTS for the treatment of CYSTINOSIS.
See also: Cysteamine (has active moiety).
Brand Name: Vulcanchem
CAS No.: 156-57-0
VCID: VC20751128
InChI: InChI=1S/C2H7NS.ClH/c3-1-2-4;/h4H,1-3H2;1H
SMILES: C(CS)N.Cl
Molecular Formula: C2H7NS.ClH
C2H8ClNS
Molecular Weight: 113.61 g/mol

Cysteamine hydrochloride

CAS No.: 156-57-0

Cat. No.: VC20751128

Molecular Formula: C2H7NS.ClH
C2H8ClNS

Molecular Weight: 113.61 g/mol

* For research use only. Not for human or veterinary use.

Cysteamine hydrochloride - 156-57-0

CAS No. 156-57-0
Molecular Formula C2H7NS.ClH
C2H8ClNS
Molecular Weight 113.61 g/mol
IUPAC Name 2-aminoethanethiol;hydrochloride
Standard InChI InChI=1S/C2H7NS.ClH/c3-1-2-4;/h4H,1-3H2;1H
Standard InChI Key OGMADIBCHLQMIP-UHFFFAOYSA-N
SMILES C(CS)N.Cl
Canonical SMILES C(CS)N.Cl

Chemical Identity and Structural Properties

Basic Identification

Cysteamine hydrochloride is a mercaptoethylamine hydrochloride salt that serves as a reductant in biological systems. Known also as 2-aminoethanethiol hydrochloride or 2-mercaptoethylamine hydrochloride, this compound represents an important biochemical entity both naturally occurring and synthetically produced .

The compound's fundamental chemical properties are summarized in the following table:

PropertySpecification
Chemical FormulaC₂H₇NS·HCl
Molecular Weight113.61 g/mol
CAS Number156-57-0
AppearanceWhite or colorless crystals or powder
Melting Point67-71°C
pH (in solution)3.3-5.0 (400g/L, H₂O, 20°C)
Water SolubilityVery soluble
Storage ConditionsStore desiccated at 2-8°C

The chemical structure features a primary amine group connected to a thiol group via an ethylene bridge, with the hydrochloride salt formation increasing stability while maintaining biological activity .

Physical Characteristics

Cysteamine hydrochloride exhibits notable hygroscopic properties requiring careful storage under nitrogen or argon blanket in tightly closed containers . Its physical state at room temperature is typically crystalline powder or pellets with a white appearance . The compound demonstrates high water solubility, facilitating its pharmaceutical formulation for various applications .

Biochemical Origin and Metabolism

Endogenous Formation

In mammalian systems, cysteamine forms naturally during the pantetheine formation process through the degradation of Coenzyme A . This endogenous pathway represents an important aspect of sulfur metabolism in the body, connecting cysteamine to essential biochemical pathways.

Metabolic Significance

The compound participates in critical thiol-disulfide interchange reactions within cellular environments, particularly within lysosomes. This biochemical activity forms the basis for its therapeutic applications in certain genetic disorders . As a naturally occurring metabolite, cysteamine integrates with multiple sulfur-containing biochemical pathways essential for cellular function.

Mechanism of Action

Cystine Depletion Activity

Cysteamine hydrochloride demonstrates significant biological activity through its ability to deplete cystine in cellular compartments, particularly lysosomes. Research has shown that it removes accumulated cystine in lysosomes by forming disulfide bridges with cystine molecules . This interaction generates cysteine and cysteine-cysteamine mixed disulfides that can freely exit lysosomes, effectively reducing cystine accumulation .

The reaction involves a thiol-disulfide interchange mechanism represented by:

  • Cysteamine (HS-CH₂-CH₂-NH₂) + Cystine → Cysteine + Cysteine-Cysteamine mixed disulfide

  • The mixed disulfide can exit lysosomes through specific transporters

This mechanism forms the foundation for cysteamine's therapeutic application in cystinosis, a rare genetic disorder characterized by abnormal accumulation of cystine crystals throughout body tissues .

Somatostatin Inhibition

Another important pharmacological action of cysteamine hydrochloride is its ability to inhibit somatostatin, a growth hormone-inhibiting hormone . While the precise mechanism remains incompletely elucidated, research suggests two potential pathways:

  • Inhibition of somatostatin precursor formation

  • Promotion of somatostatin degradation

This property has potential implications for conditions where somatostatin modulation might be therapeutically beneficial .

Synthesis and Manufacturing

Synthetic Routes

The commercial production of cysteamine hydrochloride typically follows specific synthetic pathways. One established synthesis route involves the reaction of 2-chloroethylamine hydrochloride with sodium thiocarbonate in water, followed by treatment with hydrogen chloride .

The reaction sequence involves the following steps:

  • 2-chloroethylamine hydrochloride reacts with sodium thiocarbonate at 40-60°C

  • The intermediate product undergoes further reaction with hydrogen chloride at 70-85°C

  • Carbon disulfide is produced as a byproduct and can be recovered for reuse

  • The solution undergoes concentration by distillation under reduced pressure

  • Sodium chloride crystals are removed by filtration

  • Final purification yields cysteamine hydrochloride with approximately 95% yield

This synthetic approach represents a scalable method for industrial production of pharmaceutical-grade cysteamine hydrochloride.

Manufacturing Standards

For pharmaceutical and biomedical applications, cysteamine hydrochloride is manufactured under strict ICH-Q7 Good Manufacturing Practice (GMP) guidelines . These standards ensure consistent quality and purity appropriate for human use applications. Excipient-grade cysteamine hydrochloride typically meets specifications including:

Test ParameterSpecification
Purity (HPLC Area %)≥ 98.0%
Purity (Cysteamine)≥ 92.0%
Endotoxin≤ 50 EU/g
Bioburden≤ 100 CFU/g
Cystamine≤ 2.0%
Heavy Metals≤ 20 mg/kg
Residual SolventsComplies with USP <467>
Elemental ImpuritiesComplies with ICHQ3D, USP <232> and <233>

Manufactured products typically undergo rigorous testing to ensure compliance with these specifications before release for clinical use .

Therapeutic Applications

Treatment of Cystinosis

Cysteamine hydrochloride's most established clinical application is in the treatment of cystinosis, a rare autosomal recessive genetic disorder characterized by abnormal lysosomal cystine accumulation . The condition can lead to widespread cystine crystal deposition throughout body tissues, particularly affecting the kidneys, eyes, and other organs.

The hydrochloride salt formulation is particularly utilized in eye drop preparations for treating corneal cystine crystal accumulation in cystinosis patients . By converting cystine to cysteine and cysteine-cysteamine mixed disulfides, the medication effectively reduces corneal crystal buildup, preventing vision impairment and ocular complications associated with the disorder.

Without treatment, cystinosis can lead to significant complications including:

  • Renal failure during childhood

  • Progressive damage to the corneal tissues

  • Impairment of CNS, thyroid, pancreas, muscle tissues, and gonads

Dermatological Applications

Recent research has investigated topical cysteamine hydrochloride as a treatment for melasma, a common hyperpigmentation disorder characterized by symmetrical brown patches on sun-exposed areas of the face .

A systematic review of clinical studies on topical 5% cysteamine hydrochloride formulations demonstrated promising results:

  • Statistical significance in decreased melanin content

  • High patient satisfaction rates

  • Efficacy comparable to other melasma treatments

  • Only minor and transient adverse events reported

  • Insufficient sample sizes

  • Limited long-term follow-up data

  • Studies primarily focused on epidermal melasma only

Most clinical trials investigating cysteamine's efficacy in melasma treatment were conducted in Iran, highlighting the need for more geographically diverse research .

ParameterValue
LD₅₀ (oral, rabbit)642 mg/kg
Hazard ClassificationGHS07 (Warning)
Risk StatementsH302, H317, H319, H335
Precautionary StatementsP261, P264, P280, P301+P312, P302+P352, P305+P351+P338

The compound is classified as harmful if swallowed (Xn) and irritating to eyes, respiratory system, and skin (Xi) .

Current Research and Future Prospects

Emerging Applications

Ongoing research continues to explore additional therapeutic applications for cysteamine hydrochloride beyond its established uses in cystinosis and melasma:

  • Potential neuroprotective effects

  • Investigation as a radiation protector

  • Applications in age-related macular degeneration

  • Role in managing certain neurodegenerative conditions

Research Limitations

Current research on cysteamine hydrochloride faces several limitations that need addressing in future studies:

  • Limited sample sizes in clinical trials

  • Insufficient long-term follow-up data

  • Need for more randomized controlled clinical trials

  • Geographic concentration of research in specific regions

  • Incomplete understanding of all biochemical interactions

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator